molecular formula C11H20N2O B12865320 2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one

2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one

Cat. No.: B12865320
M. Wt: 196.29 g/mol
InChI Key: QUYZJEGMIAMVGF-UHFFFAOYSA-N
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Description

2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like N-bromosuccinimide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the octahydro-1H-pyrrolo[3,2-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C11H20N2O/c1-8(2)11(14)13-6-4-9-7-12-5-3-10(9)13/h8-10,12H,3-7H2,1-2H3

InChI Key

QUYZJEGMIAMVGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2C1CCNC2

Origin of Product

United States

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